molecular formula C21H15F3N2S B2989623 5-Methyl-4-phenyl-2-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole CAS No. 2413887-20-2

5-Methyl-4-phenyl-2-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole

Cat. No.: B2989623
CAS No.: 2413887-20-2
M. Wt: 384.42
InChI Key: LIKIADYRJWKTIA-UHFFFAOYSA-N
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Description

The compound 5-Methyl-4-phenyl-2-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole is a heterocyclic molecule featuring an imidazole core substituted with methyl (C5), phenyl (C4), and a thiophene-linked 3-(trifluoromethyl)phenyl group (C2). This compound is part of a broader class of 1,2,4,5-tetrasubstituted imidazoles, which are frequently explored for pharmaceutical applications due to their structural versatility and bioactivity .

Properties

IUPAC Name

5-methyl-4-phenyl-2-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2S/c1-13-19(14-6-3-2-4-7-14)26-20(25-13)18-11-10-17(27-18)15-8-5-9-16(12-15)21(22,23)24/h2-12H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKIADYRJWKTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(S2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-4-phenyl-2-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C19H16F3N2S
  • Molecular Weight : 368.41 g/mol

The presence of trifluoromethyl groups and the imidazole ring contributes to its unique pharmacological properties.

Antitumor Activity

Research has indicated that compounds containing imidazole derivatives exhibit notable antitumor properties. A study evaluated the cytotoxic effects of various imidazole derivatives against human cancer cell lines, demonstrating that modifications in the structure significantly influence their efficacy.

Compound Cell Line IC50 (µM) Activity
5-Methyl-4-phenyl-2-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazoleOVXF 899 (Ovarian Cancer)2.76High
5-Methyl-4-phenyl-2-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazolePXF 1752 (Pleural Mesothelioma)9.27Moderate

The above table summarizes findings from a study where the compound exhibited significant activity against ovarian cancer cells, indicating its potential as a therapeutic agent in oncology .

The mechanism by which 5-Methyl-4-phenyl-2-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole exerts its antitumor effects appears to be linked to the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound increases the percentage of early and late apoptotic cells, suggesting that it may activate apoptotic pathways selectively in tumor cells .

Preclinical Studies

In preclinical studies, various derivatives of imidazole have been tested for their biological activity. One notable case involved a derivative similar to the target compound, which was evaluated for its cytotoxic effects on multiple cancer cell lines:

  • Study Design : The study involved treating human lung adenocarcinoma and breast cancer cell lines with varying concentrations of the compound.
  • Findings : The results indicated an IC50 value ranging from 1.14 µM to 5.59 µM across different cell lines, showcasing its broad-spectrum activity against various types of cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazole derivatives:

  • Trifluoromethyl Substitution : The presence of trifluoromethyl groups enhances lipophilicity and may improve membrane permeability, facilitating better cellular uptake.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Differences Reference
Target Compound C₂₂H₁₆F₃N₂S 397.43 - 5-Methyl
- 4-Phenyl
- 2-[5-(3-(trifluoromethyl)phenyl)thiophen-2-yl]
Thiophene linkage, trifluoromethyl group -
4-(4-Fluorophenyl)-5-methyl-2-[5-(3-trifluoromethylphenyl)furan-2-yl]-1H-imidazole C₂₂H₁₆F₄N₂O 412.37 - 4-Fluorophenyl
- Furan linkage
Furan replaces thiophene; additional fluorine atom
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole C₁₉H₁₄N₂S 302.39 - 4,5-Diphenyl
- 2-Thiophen-2-yl
Lacks trifluoromethyl and methyl groups
5-(3-Nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol C₁₆H₁₀F₃N₃O₃S 381.33 - 2-Thiol
- 3-Nitrophenyl
- Trifluoromethoxy (-OCF₃)
Thiol group; nitro substituent; OCF₃ instead of CF₃
Key Observations:

Heterocyclic Linkage: Replacing thiophene with furan (as in ) alters electronic properties.

Trifluoromethyl vs. Trifluoromethoxy : The -CF₃ group (target compound) is more electron-withdrawing than -OCF₃ (), which may influence metabolic stability and solubility.

Substituent Positioning : The 4-fluorophenyl group in introduces steric and electronic effects distinct from the target compound’s unsubstituted phenyl group.

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